![molecular formula C17H24FNO3S B3039949 tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate CAS No. 1420873-25-1](/img/structure/B3039949.png)
tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate” is a complex organic compound. While there is limited information available specifically for this compound, it is related to the class of compounds known as 4-aryl piperidines . These compounds are often used as semi-flexible linkers in the development of targeted protein degradation .
Scientific Research Applications
- Synthesis Methodology : Tert-butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate is synthesized using a multi-step process, starting from piperidin-4-ylmethanol through processes like acylation, sulfonation, and substitution. The synthetic route and structures are confirmed by techniques like MS and 1HNMR. For instance, one derivative was synthesized with a total yield of 20.2% (Wang et al., 2015).
- Structural Characterization and Biological Evaluation : The compound and its derivatives have been characterized extensively using spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Crystal structures are often determined using X-ray diffraction data. The structural intricacies provide a framework for understanding the compound's potential in various applications, although the mentioned derivative showed moderate biological activity (Sanjeevarayappa et al., 2015).
- Crystal Structure Analysis : Detailed crystal structure analyses are performed to understand the molecular arrangement and interactions. For instance, a sterically congested piperazine derivative showed novel chemistry, hinting at its pharmacological potential. The structure details include the crystalline system, space group, and molecular packing driven by interactions like hydrogen bonds and π–π stacking interactions (Gumireddy et al., 2021).
properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-23(21)15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMYGYMWPJVNAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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